5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17526694
Molecular Formula: C8H13BrN4
Molecular Weight: 245.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13BrN4 |
---|---|
Molecular Weight | 245.12 g/mol |
IUPAC Name | 5-bromo-1-(2-cyclobutylethyl)-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C8H13BrN4/c9-7-11-8(10)12-13(7)5-4-6-2-1-3-6/h6H,1-5H2,(H2,10,12) |
Standard InChI Key | HAKKHEBNUDRVBU-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)CCN2C(=NC(=N2)N)Br |
Introduction
5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. The presence of a bromine atom at the fifth position and a cyclobutylethyl group distinguishes this compound from others in the triazole class. Its CAS number is 1936195-45-7, and it has a molecular weight of 245.12 g/mol with the molecular formula C8H13BrN4 .
Synthesis and Chemical Reactions
The synthesis of 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine involves multiple steps, often using commercially available reagents. The compound can undergo various chemical reactions, which are crucial for developing derivatives with enhanced biological activities or different pharmacological properties.
Comparison with Related Compounds
Compounds with similar structures, such as 5-Bromo-1-propyl-1H-1,2,4-triazole and 5-Bromo-1-methyl-1H-1,2,4-triazole, exhibit antifungal and antimicrobial activities, respectively. The cyclobutylethyl moiety in 5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine may enhance its lipophilicity and biological activity compared to simpler analogs.
Comparison Table:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Bromo-1-propyl-1H-1,2,4-triazole | Simple propyl group; used as an antifungal agent. | |
5-Bromo-1-methyl-1H-1,2,4-triazole | Methyl substitution; exhibits antimicrobial activity. | |
5-Bromo-1-(2-cyclobutylethyl)-1H-1,2,4-triazol-3-amine | Cyclobutylethyl group; potential for enhanced lipophilicity and biological activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume